(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
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Overview
Description
(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a benzyl group substituted with a methoxy group at the 2-position and a morpholin-4-yl-propylamine chain
Mechanism of Action
Target of Action
Similar compounds, such as 4-iodo-2,5-dimethoxy-n-(2-methoxybenzyl)phenethylamine (25i-nbome), are known to be potent serotonin (5-ht) receptor agonists . The 5-HT receptors are mainly localized in the central nervous system and play an important role in both excitatory and inhibitory neurotransmission .
Mode of Action
It’s likely that the compound interacts with its targets (potentially serotonin receptors) to induce changes in neurotransmission . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack, enhancing reactivity due to the adjacent aromatic ring .
Biochemical Pathways
The compound may affect the serotonin pathway, given its potential interaction with serotonin receptors . This could lead to downstream effects on mood, cognition, and perception.
Result of Action
Similar compounds like 25i-nbome have been shown to induce hallucinogenic activity and alterations in neurotransmission . These effects could potentially result from complex interactions between neurotransmitter pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2-methoxybenzyl chloride, is reacted with a suitable amine under basic conditions to form the benzyl intermediate.
Introduction of the Morpholin-4-yl-propyl Group: The benzyl intermediate is then reacted with 3-chloropropylmorpholine in the presence of a base to introduce the morpholin-4-yl-propyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzyl group can be reduced to form a corresponding alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: 2-methoxybenzylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzylamine: Similar structure but lacks the morpholin-4-yl-propyl group.
3-Morpholin-4-yl-propylamine: Similar structure but lacks the 2-methoxybenzyl group.
Uniqueness
(2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to the combination of the methoxybenzyl and morpholin-4-yl-propyl groups, which can confer distinct chemical and biological properties compared to its individual components.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-15-6-3-2-5-14(15)13-16-7-4-8-17-9-11-19-12-10-17/h2-3,5-6,16H,4,7-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBKAIQMRPAGKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436096-95-6 |
Source
|
Record name | N-[(2-Methoxyphenyl)methyl]-4-morpholinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=436096-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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